

Application Note: Preparation and Evaluation of Mucoadhesive Microspheres for Sustained Budesonide Delivery

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Compound of Interest

Compound Name: *Pneumocort*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Budesonide is a potent, locally acting glucocorticoid with high anti-inflammatory activity, commonly used for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[1][2] However, its therapeutic efficacy can be limited by a short residence time at the site of action and low bioavailability (9-21%) due to poor absorption and extensive first-pass metabolism.[2] To overcome these limitations, mucoadhesive microspheres have been developed as a promising drug delivery system.[1][2][3] These microspheres are designed to adhere to mucosal surfaces, prolonging the contact time of the drug with the absorption site, enabling sustained drug release, and potentially improving therapeutic outcomes.[1][4][5][6] This application note provides detailed protocols for the preparation of budesonide-loaded mucoadhesive microspheres using the emulsification-solvent evaporation technique, along with methods for their comprehensive characterization.

Experimental Protocols

Materials

- Active Pharmaceutical Ingredient (API): Budesonide
- Mucoadhesive Polymers: Hydroxypropyl methylcellulose (HPMC), Carbopol 934, Guar Gum, Chitosan.[1][5][7]

- Solvent: Acetone
- Continuous Phase: Liquid paraffin
- Surfactant/Emulsifying Agent: Span-80
- Washing Solvent: n-hexane
- Dissolution Medium: Phosphate buffer pH 6.8[1]

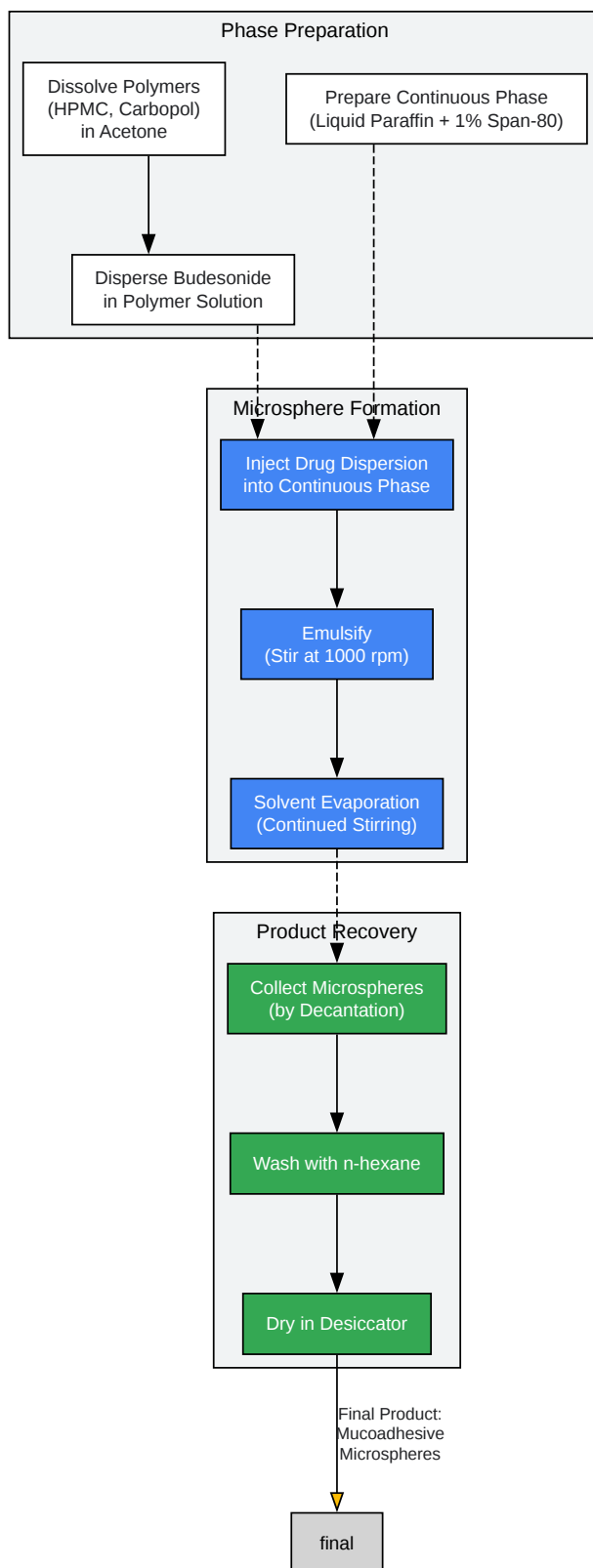
Preparation of Budesonide Mucoadhesive Microspheres

The emulsification-solvent evaporation method is a widely used technique for preparing polymer-based microspheres.[1][2][8]

Protocol:

- Prepare the Polymer Solution: Accurately weigh and dissolve the mucoadhesive polymers (e.g., HPMC and Carbopol in varying ratios) in a suitable volume of acetone (e.g., 50 ml) to form a homogeneous solution.[2]
- Disperse the Drug: Disperse the accurately weighed budesonide into the polymer solution and mix thoroughly to achieve a uniform dispersion.
- Prepare the Continuous Phase: In a separate beaker, prepare the continuous phase by adding 1% (w/w) of Span-80 to liquid paraffin.
- Emulsification: Inject the drug-polymer dispersion quickly into the liquid paraffin continuous phase using a syringe.[1] Simultaneously, stir the mixture at a constant rate (e.g., 1000 rpm) using a mechanical stirrer to form a uniform emulsion.[1]
- Solvent Evaporation: Continue stirring at room temperature until all the acetone has evaporated, leading to the formation of rigid, discrete microspheres.
- Collection and Washing: Collect the formed microspheres by decantation. Wash the product repeatedly with n-hexane to remove any residual liquid paraffin.[1]

- Drying: Dry the washed microspheres in a desiccator over fused calcium chloride until they are free-flowing.[1][2]



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Caption: Workflow for Emulsification-Solvent Evaporation Method.

Characterization of Mucoadhesive Microspheres

3.1 Percentage Yield This parameter determines the efficiency of the preparation process.

Protocol:

- Weigh the final amount of dried microspheres collected (Actual Yield).
- Calculate the total weight of the drug and polymers used (Theoretical Yield).
- Calculate the percentage yield using the following formula:[6] $\text{Percentage Yield} = (\text{Actual Yield} / \text{Theoretical Yield}) \times 100$

3.2 Drug Entrapment Efficiency (DEE) DEE measures the percentage of the initial drug that is successfully encapsulated within the microspheres.

Protocol:

- Accurately weigh a sample of microspheres (e.g., 25 mg).
- Suspend the microspheres in a suitable solvent to dissolve the drug completely (e.g., 100 ml of pH 6.4 buffer).[9]
- Stir the suspension for an extended period (e.g., 8 hours) to ensure complete drug extraction.[9]
- Filter the solution to remove any polymer debris.
- Analyze the filtrate for budesonide concentration using a validated analytical method, such as UV-Vis Spectrophotometry.
- Calculate DEE using the formula: $\text{DEE (\%)} = (\text{Actual Drug Content} / \text{Theoretical Drug Content}) \times 100$

3.3 Particle Size and Morphological Analysis Particle size and shape influence the mucoadhesive properties and in vivo behavior of the microspheres.

Protocol:

- **Particle Size:** Determine the mean particle size using optical microscopy with a calibrated stage micrometer.[\[10\]](#) Disperse a small sample of microspheres on a glass slide and measure the diameter of a statistically significant number of particles.
- **Surface Morphology:** Examine the shape and surface characteristics of the microspheres using Scanning Electron Microscopy (SEM). Mount the microspheres on a stub, coat with gold under vacuum, and view at an appropriate magnification.

3.4 In Vitro Mucoadhesion Study This test evaluates the ability of the microspheres to adhere to a mucosal surface.

Protocol (Wash-off Method):

- Obtain a section of fresh biological mucosa (e.g., sheep or bovine esophagus).[\[11\]](#)
- Mount the mucosal tissue onto a glass slide.
- Accurately weigh a quantity of microspheres and spread them evenly onto the wet mucosal surface.
- After a pre-set contact time (e.g., 15-20 minutes), place the slide in the USP dissolution apparatus.
- Allow a suitable dissolution medium (e.g., pH 6.8 buffer) to flow over the tissue at a constant rate.
- Count the number of microspheres remaining on the mucosa at various time intervals.
- Calculate the percentage of mucoadhesion using the formula: $\text{Percentage Mucoadhesion} = (\text{Number of adhered microspheres} / \text{Initial number of microspheres}) \times 100$

3.5 In Vitro Drug Release Study This study determines the rate and extent of drug release from the microspheres over time.

Protocol:

- Use a USP dissolution test apparatus (Paddle type).^[7]
- Place a weighed quantity of budesonide microspheres into the dissolution vessel containing a known volume of dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8).^{[1][7]}
- Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and rotate the paddle at a specified speed (e.g., 100 rpm).^[7]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24 hours), withdraw a specific volume of the sample medium.^{[1][7]}
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Analyze the samples for budesonide concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
- Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of different formulations of budesonide mucoadhesive microspheres prepared with varying ratios of HPMC and Carbopol.^{[1][2][8]}

Table 1: Physicochemical Properties of Budesonide Microspheres

Formulation Code	Polymer Ratio (HPMC:Carbopol)	Percentage Yield (%)	Drug Entrapment Efficiency (%)	Mean Particle Size (µm)
F1	1:1	67.52 - 75.30	68.0 - 72.5	148 - 155
F2	1:2	72.80 - 78.65	71.3 - 75.8	150 - 158
F3	1:3	75.43 - 81.22	74.6 - 79.1	154 - 160
F4	2:1	78.91 - 84.50	78.2 - 82.7	158 - 162
F5	3:1	82.15 - 87.25	81.5 - 85.0	160 - 164
Data represents typical ranges found in literature. [1] [2] [8]				

Table 2: In Vitro Mucoadhesion and Drug Release of an Optimized Formulation (F5)

Time (hours)	Percentage Mucoadhesion (%)	Cumulative Drug Release (%)
0.5	-	10.2
1.0	>90	15.6
2.0	>90	24.6
4.0	~85	39.3
6.0	~80	48.1
8.0	~78	66.2
10.0	75.2	75.2
12.0	-	81.8
24.0	-	>90

Data adapted from a representative study where formulation F5 was identified as optimal.[1]

Conclusion

The emulsification-solvent evaporation technique is a reliable and effective method for preparing budesonide-loaded mucoadhesive microspheres.[1] Characterization studies confirm that by varying the polymer ratios, properties such as particle size, entrapment efficiency, and drug release can be effectively modulated.[1] Formulations with a higher polymer content generally exhibit increased particle size, higher drug entrapment, stronger mucoadhesion, and a more sustained release profile.[1] These mucoadhesive microspheres represent a promising platform for the targeted and controlled delivery of budesonide, potentially enhancing its therapeutic efficacy for localized inflammatory conditions.[1][7] Further in-vivo studies are warranted to confirm these findings.[1]

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